Meso-Dihydroguaiaretic Acid Exhibits Superior Dual COX-2/5-LOX Inhibition Compared to NDGA and Macelignan
MDGA demonstrates a balanced, dual inhibition of COX-2 and 5-LOX in mouse bone marrow-derived mast cells (BMMC). This profile is quantitatively distinct from NDGA, which is a selective 5-LOX inhibitor with weak COX-2 activity. While macelignan reduces COX-2 expression, it does not directly inhibit the enzyme's activity. [1][2]
| Evidence Dimension | COX-2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 9.8 μM (MDGA) [1] |
| Comparator Or Baseline | NDGA: IC50 = 50 μM [2]; Macelignan: ~50% reduction in COX-2 expression at 1 μM (no direct enzyme inhibition reported) |
| Quantified Difference | MDGA is >5-fold more potent as a COX-2 inhibitor than NDGA. MDGA directly inhibits COX-2 activity, unlike macelignan which modulates expression. |
| Conditions | Mouse bone marrow-derived mast cells (BMMC) for MDGA [1]; Human HaCaT keratinocytes for macelignan |
Why This Matters
For researchers investigating inflammatory pathways, MDGA provides a tool to simultaneously inhibit both COX-2 and 5-LOX pathways, a mechanism not achievable with NDGA or macelignan.
- [1] Moon, T. C., et al. (2008). Meso-dihydroguaiaretic acid isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells. Archives of Pharmacal Research, 31(5), 606-610. View Source
- [2] Way2Drug. (2025). Nordihydroguaiaretic Acid. Retrieved from https://www.way2drug.com/dr/Nordihydroguaiaretic_Acid View Source
